Pyrenophorin

Vue d'ensemble

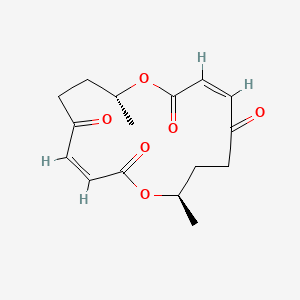

Description

La Pyrénophorine est une dilactone macrolide, un type de composé macrocyclique caractérisé par une grande structure cyclique. Elle est connue pour ses activités biologiques puissantes, notamment ses propriétés antifongiques et herbicides. La Pyrénophorine a été isolée de diverses espèces fongiques telles que Pyrenophora avenae, Stemphylium radicinum et Drechslera avenae .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale stéréosélective de la Pyrénophorine a été réalisée en utilisant diverses méthodes. Une méthode notable implique l'utilisation de l'époxyde de 2-bromo disponible dans le commerce comme matière de départ. La synthèse comprend des étapes clés telles que l'ouverture de cycle régiosélective et la cyclisation intermoléculaire de Mitsunobu . Une autre méthode implique l'oxygénation catalysée par la porphyrine de cobalt (II) de l'éthyl (2E,4E,7R)-7-acétoxy-2,4-octadiénoate .

Méthodes de production industrielle : Les méthodes de production industrielle de la Pyrénophorine ne sont pas bien documentées dans la littérature. Les voies de synthèse développées dans les laboratoires de recherche peuvent potentiellement être mises à l'échelle pour la production industrielle, à condition que les conditions réactionnelles soient optimisées pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Reactions and Transformations

Ozonolysis: Attempts to expand bicyclic ethers via ozonolysis resulted in mixtures of compounds that could not be identified through spectroscopic analysis .

Hydrolytic Nitrosation: Expansion of bicyclic enol ethers via hydrolytic nitrosation with butyl nitrite has been explored for producing macrolide this compound .

Multicomponent Reactions: Alkoxyallenes, nitriles, and carboxylic acids can undergo multicomponent reactions to yield β-methoxy-β-ketoenamides, which are then transformed into 4-hydroxypyridines .

Reaction Types

The Flinn Scientific resource outlines several types of chemical reactions, though not specifically in relation to this compound, including:

-

Double Replacement Reactions : Involve the exchange of ions between two compounds .

-

Synthesis and Combustion : Two elements combine, releasing heat and light .

-

Combustion : A substance reacts rapidly with an oxidant, usually oxygen, to produce heat and light .

Reaction Conditions

Reactions to synthesize or modify this compound often require specific conditions:

-

Refluxing : Reactions are often conducted under reflux with Dean-Stark apparatus for a period of time .

-

Inert Atmosphere : Reactions may require anhydrous cyclohexane under an inert atmosphere .

Because the search results do not contain data tables with reaction rates or yields for specific reactions involving this compound, I am unable to include such information.

Applications De Recherche Scientifique

Antifungal Properties:

Pyrenophorin exhibits significant antifungal activity against various pathogenic fungi. Studies have shown that it disrupts fungal cell wall synthesis and inhibits spore germination, making it a potential candidate for developing new antifungal agents. For instance, research indicates that this compound can effectively inhibit the growth of Fusarium species, which are known to cause serious agricultural diseases .

Antibiotic Potential:

The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis, which is crucial for bacterial survival. This property positions this compound as a candidate for antibiotic development .

Agricultural Applications

Biopesticide Development:

Given its antifungal and antibacterial properties, this compound has potential applications as a biopesticide. Its natural origin and effectiveness against plant pathogens make it an attractive alternative to synthetic pesticides. Research on its application in crop protection has shown promising results, particularly in controlling fungal infections in crops like wheat and barley .

Plant Growth Promotion:

Some studies suggest that this compound may enhance plant growth by promoting beneficial microbial communities in the soil. This dual action of disease control and growth promotion can lead to sustainable agricultural practices .

Synthesis and Chemical Research

Total Synthesis:

The total synthesis of this compound has been a significant focus in organic chemistry. Researchers have developed various synthetic routes to produce this compound from commercially available starting materials like propylene oxide. These methods not only provide insights into the compound's structure but also facilitate the production of derivatives with enhanced biological activities .

Mécanisme D'action

The mechanism of action of pyrenophorin involves the generation of reactive oxygen species and electron misdirection . This leads to the inhibition of seed germination and abnormal chlorophyll retention in leaf sections . This compound’s biological activities are attributed to its ability to interfere with cellular processes in target organisms.

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à la Pyrénophorine comprennent le pyrénophorol et la dihydropyrénophorine . Ces composés partagent des similitudes structurales avec la Pyrénophorine et présentent des activités biologiques similaires.

Unicité : Ce qui distingue la Pyrénophorine de ses composés similaires, c'est sa puissance supérieure et son spectre plus large d'activités biologiques . Alors que le pyrénophorol et la dihydropyrénophorine présentent également des propriétés antifongiques, la Pyrénophorine est plus puissante et moins sélective, ce qui en fait un composé plus polyvalent pour diverses applications .

Activité Biologique

Pyrenophorin is a 16-membered macrolide antibiotic produced by certain fungi, notably Pyrenophora avenae and Drechslera avenae. This compound has garnered significant interest due to its diverse biological activities, particularly its phytotoxic and antimicrobial properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, synthesis, and case studies that illustrate its effects.

Chemical Structure and Synthesis

This compound is characterized by its unique macrolide structure, which contributes to its biological activity. The compound can be synthesized through various methodologies, including dimerization techniques and oxidative cleavage processes. Notably, recent advancements have focused on the stereoselective total synthesis of this compound from commercially available starting materials, utilizing methods such as hydrolytic kinetic resolution and Mitsunobu reactions .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of various microorganisms, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting cellular processes in target organisms, although specific pathways remain under investigation .

2. Phytotoxic Effects

One of the most notable activities of this compound is its phytotoxicity. Research indicates that it effectively inhibits seed germination and root growth in plants such as wild oats (Avena sterilis). This property has led to its classification as a potential herbicide, particularly against grass weeds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : this compound may interfere with ribosomal function in susceptible organisms, leading to reduced protein synthesis.

- Disruption of Membrane Integrity : The compound has been shown to affect the integrity of microbial membranes, resulting in cell lysis.

- Induction of Oxidative Stress : this compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, results indicated that this compound significantly inhibited bacterial growth at low concentrations (MIC values ranging from 5 to 20 µg/mL). The study highlighted the potential for this compound as a lead compound in antibiotic development .

Case Study 2: Phytotoxicity Assessment

A field trial evaluated the phytotoxic effects of this compound on wild oats. Treated seeds showed a marked reduction in germination rates (up to 75% inhibition) compared to control groups. Additionally, root length measurements confirmed significant growth inhibition, supporting its potential use as a selective herbicide .

Comparative Analysis

| Activity | This compound | Other Macrolides |

|---|---|---|

| Antimicrobial Efficacy | High | Moderate |

| Phytotoxicity | High | Low |

| Mechanism | Membrane disruption & protein synthesis inhibition | Primarily protein synthesis inhibition |

Propriétés

IUPAC Name |

(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHRIHGUXQTQLU-WICDBLAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033207 | |

| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-85-5 | |

| Record name | Pyrenophorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.